molecular formula C25H24N4O2 B611261 4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol CAS No. 838823-31-7

4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol

Cat. No. B611261
M. Wt: 412.493
InChI Key: JMEXWOPTERDPHI-UHFFFAOYSA-N
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Description

TCS2312 is a novel potent and selective CHK1 kinase inhibitor.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis Techniques and Predictive Analysis : The chemical compound shares structural similarities with other pyrazole derivatives, which are synthesized through various methods, including multi-step procedures, to explore their pharmacological potential. For instance, compounds like methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate exhibit potential for inhibiting DNA gyrase-ATPase activity, indicating a route for exploring similar compounds' potential in pharmacology (Yurttaş, Evren, & Özkay, 2022).

  • Characterization and Antibacterial Evaluation : Pyrazole derivatives, such as 3-Methyl-4-(arylbenzylideneamino)-(aryl)methyl)-1-phenyl-1H-pyrazol-5-(4H)-one, have been synthesized and characterized for their antimicrobial activities. Their structures are confirmed using spectroscopic techniques, and they display promising antibacterial activities against various bacterial strains, suggesting potential applications in antimicrobial drug development (Chopde, Meshram, & Pagadala, 2012).

  • Antimicrobial and Antioxidant Properties : Some pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties against different strains of microorganisms and fungi. Additionally, their antioxidant potentials have been analyzed, with some compounds showing excellent activities, indicative of potential therapeutic applications (Şener, Erişkin, Yavuz, & Şener, 2017).

  • Structural and Spectroscopic Analysis : Detailed structural studies of pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, combining experimental and theoretical methods, help in understanding their physicochemical properties. Such studies are crucial for the development of new compounds with potential biological activities (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).

properties

CAS RN

838823-31-7

Product Name

4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol

Molecular Formula

C25H24N4O2

Molecular Weight

412.493

IUPAC Name

4-[4-[3-[4-[(cyclopropylamino)methyl]anilino]-1H-pyrazol-5-yl]phenyl]benzene-1,3-diol

InChI

InChI=1S/C25H24N4O2/c30-21-11-12-22(24(31)13-21)17-3-5-18(6-4-17)23-14-25(29-28-23)27-20-7-1-16(2-8-20)15-26-19-9-10-19/h1-8,11-14,19,26,30-31H,9-10,15H2,(H2,27,28,29)

InChI Key

JMEXWOPTERDPHI-UHFFFAOYSA-N

SMILES

C1CC1NCC2=CC=C(C=C2)NC3=NNC(=C3)C4=CC=C(C=C4)C5=C(C=C(C=C5)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TCS2312, TCS 2312, TCS-2312

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol
Reactant of Route 2
4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol
Reactant of Route 3
4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol
Reactant of Route 4
4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol
Reactant of Route 5
4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol
Reactant of Route 6
Reactant of Route 6
4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol

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